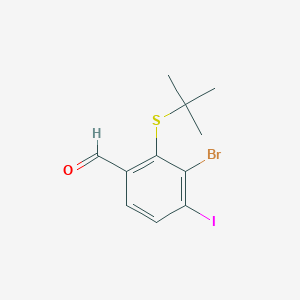
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine, tert-butylsulfanyl, and iodine groups
Méthodes De Préparation
The synthesis of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Thioether Formation: Substitution of a hydrogen atom with a tert-butylsulfanyl group.
Iodination: Introduction of an iodine atom to the benzaldehyde ring.
These reactions are carried out under controlled conditions, often using specific catalysts and solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Applications De Recherche Scientifique
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and iodine can influence the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack. The tert-butylsulfanyl group can also affect the compound’s solubility and stability .
Comparaison Avec Des Composés Similaires
3-Bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-2-tert-butylsulfanyl-benzaldehyde: Lacks the iodine substitution.
2-tert-butylsulfanyl-4-iodo-benzaldehyde: Lacks the bromine substitution.
3-Bromo-4-iodo-benzaldehyde: Lacks the tert-butylsulfanyl group.
The presence of all three substituents (bromine, tert-butylsulfanyl, and iodine) in this compound makes it unique and potentially more versatile in its applications .
Propriétés
Formule moléculaire |
C11H12BrIOS |
|---|---|
Poids moléculaire |
399.09 g/mol |
Nom IUPAC |
3-bromo-2-tert-butylsulfanyl-4-iodobenzaldehyde |
InChI |
InChI=1S/C11H12BrIOS/c1-11(2,3)15-10-7(6-14)4-5-8(13)9(10)12/h4-6H,1-3H3 |
Clé InChI |
JQZPVKAGGAJACE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=C(C=CC(=C1Br)I)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
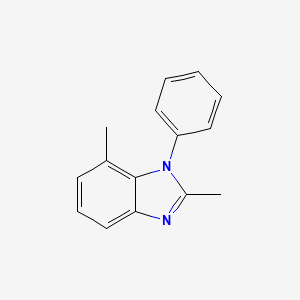
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B8562237.png)
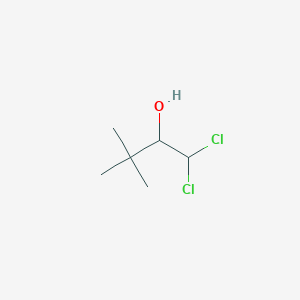
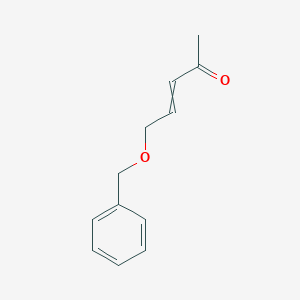
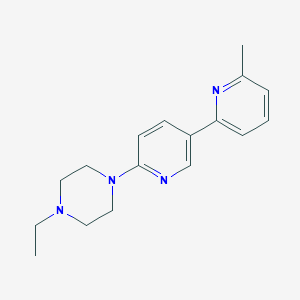
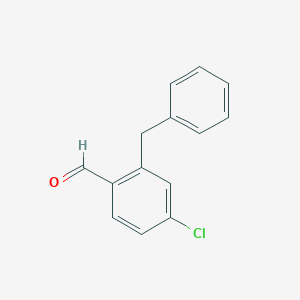
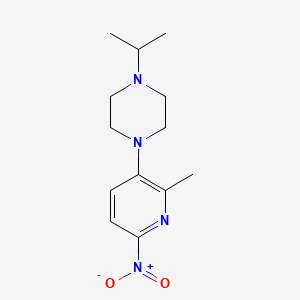
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
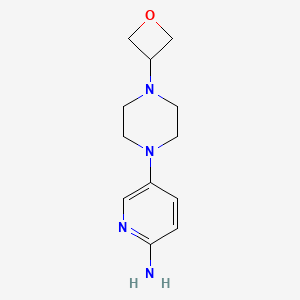
![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
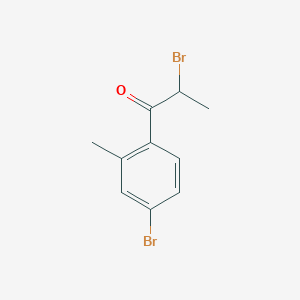
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)
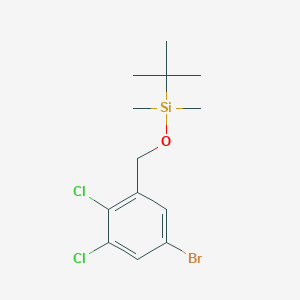
![5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR](/img/structure/B8562319.png)
